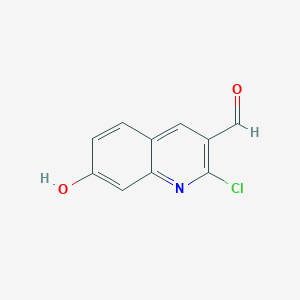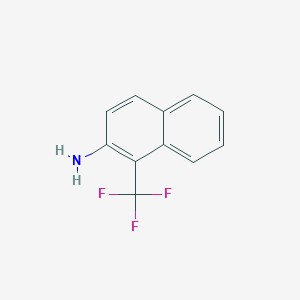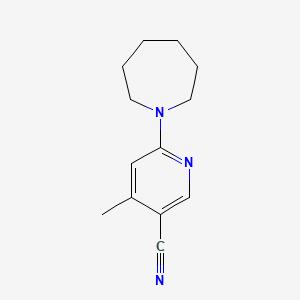
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is a heterocyclic organic compound that features a quinoline core structure with an ethyl group and a nitromethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline typically involves the reaction of 1-ethylquinoline with nitromethane under basic conditions. The reaction is facilitated by the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the nitromethane, allowing it to act as a nucleophile and attack the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylene group can be reduced to an amine or other reduced forms.
Substitution: The ethyl group or other positions on the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitromethylene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the quinoline core can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
1-Ethyl-2-(nitromethylene)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a quinoline ring.
1-Ethyl-2-nitrobenzene: Lacks the heterocyclic structure but contains similar functional groups.
Uniqueness: 1-Ethyl-2-(nitromethylene)-1,2-dihydroquinoline is unique due to its combination of a quinoline core with a nitromethylene group, providing distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-ethyl-2-(nitromethylidene)quinoline |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-11(9-14(15)16)8-7-10-5-3-4-6-12(10)13/h3-9H,2H2,1H3 |
InChI Key |
CYQUSFIMZDKOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C[N+](=O)[O-])C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


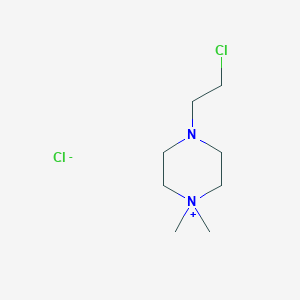
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11892567.png)
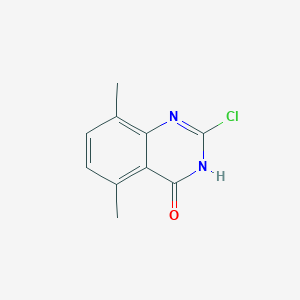

![Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-](/img/structure/B11892581.png)



